2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Description
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a heterocyclic compound with the molecular formula C10H12O3N2 and a molecular weight of 208.21 g/mol . This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and material science .
Properties
IUPAC Name |
2,2-dimethyl-7-nitro-3,4-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGRULXNEDXAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazine with nitric acid to introduce the nitro group at the 7-position . The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 7 undergoes selective reduction to form amine derivatives, a key step in synthesizing bioactive intermediates.
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The reduction proceeds without disrupting the oxazine ring, retaining the methyl groups at position 2 .
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Catalytic hydrogenation is preferred for scalability and cleaner product profiles .
Ring-Opening Reactions
The oxazine ring undergoes hydrolysis under acidic or basic conditions to yield open-chain intermediates.
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Ring-opening is regioselective, favoring cleavage at the oxygen-bearing carbon .
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The methyl groups at position 2 stabilize the transition state, moderating reaction rates .
Cycloaddition and Annulation
The compound participates in [3+3]-annulation with vinyl diazoacetates to form polycyclic systems.
| Reaction Partners | Catalyst | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Vinyl diazoacetate | Rhodium(II) acetate | Tetrahydrobenzooxazocine derivative | >90% | |
| Cyclic nitronates | Rh₂(esp)₂ | Fused 6/6/6 tricyclic structure | 85% |
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Annulation proceeds via nitronate intermediates, enabling stereoselective construction of complex frameworks .
Functionalization at the Aromatic Ring
Electrophilic substitution occurs at the nitro-activated positions (meta to nitro group).
| Reaction Type | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 5-Bromo-7-nitro derivative | >95% para to O | |
| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-7-nitro derivative | 78% |
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Steric hindrance from the 2,2-dimethyl group limits substitution at positions 1 and 8 .
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Nitro group deactivates the ring but directs incoming electrophiles to specific positions .
Oxazine Ring Modifications
The oxazine moiety undergoes alkylation and acylation at the nitrogen atom.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-2,2-dimethyl-7-nitro derivative | 68% | |
| N-Acylation | AcCl, pyridine | N-Acetyl derivative | 83% |
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Methyl groups at position 2 enhance N-nucleophilicity by steric protection .
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Acylated derivatives show improved solubility in polar aprotic solvents .
Nitro Group Transformations
Beyond reduction, the nitro group participates in condensation and cyclization reactions.
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Condensation reactions exploit the nitro group’s electron-withdrawing effect to activate adjacent positions .
Stability and Degradation
Critical stability parameters under varying conditions:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 2, 25°C | Oxazine ring hydrolysis to aminophenol | 3.2 hr | |
| UV light (254 nm) | Nitro → nitroso photodegradation | 45 min | |
| Dry air, 100°C | No decomposition (48 hr) | Stable |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine exhibit significant antimicrobial properties. The presence of the nitro group is often associated with enhanced antibacterial activity against various strains of bacteria. A study demonstrated that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
Anticancer Potential:
Preliminary studies have indicated that this compound may also possess anticancer properties. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.
Material Science
Polymer Chemistry:
The compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and improve mechanical strength. Studies have focused on developing thermosetting resins using this compound as a reactive diluent or hardener .
Fluorescent Materials:
Another application lies in the development of fluorescent materials. The unique structure of this compound allows for modifications that can tune its optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: Lacks the nitro group, resulting in different chemical properties and reactivity.
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one: Contains a carbonyl group, which alters its chemical behavior and applications.
7-Nitro-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one: Similar structure but with different functional groups, leading to varied reactivity and uses.
Uniqueness
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and oxazine ring system make it a versatile compound for various applications in research and industry .
Biological Activity
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial properties and other pharmacological activities.
- Molecular Formula : CHNO
- Molecular Weight : 226.20 g/mol
- CAS Number : 12793543
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
| Bacillus subtilis | 14 | 32 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, which is crucial for treating fungal infections .
The proposed mechanism of action involves the disruption of microbial cell membranes and interference with nucleic acid synthesis. The nitro group in the compound is believed to play a critical role in its bioactivity by generating reactive nitrogen species that can damage cellular components .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the benzene ring and the presence of electron-withdrawing groups like the nitro group enhance the biological activity of the compound. For instance, compounds with additional methyl or methoxy groups have demonstrated improved potency against Gram-positive bacteria .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various derivatives of this compound. The findings indicated that derivatives with halogen substitutions exhibited enhanced activity against resistant strains of Staphylococcus aureus compared to standard antibiotics like ciprofloxacin.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties against Candida species. The study revealed that the compound significantly inhibited biofilm formation and reduced fungal viability in vitro. The results suggest potential applications in treating biofilm-associated infections .
Q & A
Q. What are the most robust synthetic methodologies for preparing 2,2-dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine?
- Methodological Answer : The compound can be synthesized via epoxide ring-opening reactions using 2-haloanilines, as demonstrated for related spirocyclic benzoxazines . Another efficient approach involves multicomponent reactions under mild, catalyst-free conditions, yielding diastereomerically pure products (dr up to 99:1) via Schiff base formation and intramolecular cyclization . Key steps include:
- Purification by column chromatography (hexane:EtOAc gradients) .
- Characterization via FT-IR (e.g., nitro group absorption at ~1334–1369 cm⁻¹) .
Table: Representative Yields and Conditions
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Epoxide ring-opening | 71–85 | 2-haloaniline, RT, 24 h | |
| Multicomponent reaction | 41–92 | Phenacyl bromide, base, 12 h |
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use NMR spectroscopy to confirm substitution patterns (e.g., nitro group at C7, methyl groups at C2). For example:
- ¹H NMR : Methyl protons (C2) appear as singlets at δ ~1.5–1.7 ppm; aromatic protons show splitting patterns consistent with nitro substitution .
- X-ray crystallography resolves stereochemical ambiguities, particularly for diastereomers .
Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ = 237.1004 for C₁₀H₁₃N₂O₃).
Advanced Research Questions
Q. What strategies enable asymmetric synthesis of enantioenriched benzoxazine derivatives like this compound?
- Methodological Answer : Chemoenzymatic approaches leverage alcohol dehydrogenase (ADH-A) to bioreduce ketone intermediates, achieving >90% enantiomeric excess (e.e.) . For example:
- Step 1 : O-alkylation of nitro-phenol precursors (85% yield).
- Step 2 : ADH-A-catalyzed reduction in Tris-HCl buffer (pH 7.5, 24 h) .
Alternatively, Mitsunobu conditions invert stereochemistry using TosCl and ZnCl₂, yielding (R)-configured products (80% yield after deprotection) .
Q. How can structural modifications enhance the pharmacological activity of this compound?
- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:
- Nitro group : Critical for antibacterial activity (mimics fluoroquinolone scaffolds like Levofloxacin) .
- Methyl groups : Improve metabolic stability by reducing oxidative degradation .
Example modifications: - Replace benzamidine with [1,2,4]triazolo[4,3-b]pyridazine to retain antiproliferative activity (IC₅₀ = 0.036–0.073 µM in endothelial cells) .
- Introduce fluorine at C7/C8 to enhance target binding via H-bonding .
Q. What analytical methods resolve contradictions in biological activity data for benzoxazine derivatives?
- Methodological Answer : Use QSAR modeling to correlate substituent hydrophobicity (clogP = 1.5–2.0) with Na/H exchange inhibition (IC₅₀ < 0.1 µM) . Key parameters:
- Substituent length : Parabolic relationship at C2/C4 positions (optimal: ethyl/isopropyl).
- Water solubility : >3 mg/mL (achieved via methanesulfonate salts) .
Table: QSAR-Optimized Derivatives
| Derivative | R₁ (C2) | R₂ (C4) | IC₅₀ (µM) |
|---|---|---|---|
| 3q | Ethyl | Isopropyl | 0.036 |
| 3t | Ethyl | Ethyl | 0.073 |
Q. What safety protocols are essential for handling nitro-substituted benzoxazines?
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
- First Aid : Inhalation requires immediate fresh air exposure; skin contact mandates washing with soap/water .
- Waste Disposal : Segregate as hazardous organic waste for incineration .
Emerging Research Directions
Q. Can green chemistry principles be applied to scale up benzoxazine synthesis?
- Methodological Answer : Solvent-free mechanochemical synthesis reduces E-factor. For example:
Q. How does the 2,2-dimethyl substitution influence the compound’s reactivity in further functionalization?
- Methodological Answer : The gem-dimethyl group sterically hinders C2, directing electrophilic attacks to C7 (nitro group meta position). Demonstrated in:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at C7 yields triazole hybrids (67% yield) .
- Palladium coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) for C7-arylations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
